molecular formula C12H9ClN2O2S B5731953 2-[(2-chloro-6-nitrobenzyl)thio]pyridine

2-[(2-chloro-6-nitrobenzyl)thio]pyridine

Cat. No. B5731953
M. Wt: 280.73 g/mol
InChI Key: MZVDRUCTNMKWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-6-nitrobenzyl)thio]pyridine is a chemical compound that has garnered attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-nitrobenzyl)thio]pyridine as a fluorescent probe involves the reaction of the thiol-containing biomolecule with the compound, resulting in a fluorescence signal. As an anti-cancer agent, it is believed to work through the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can selectively bind to thiol-containing biomolecules, resulting in a fluorescence signal. As an anti-cancer agent, it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-chloro-6-nitrobenzyl)thio]pyridine as a fluorescent probe include its selectivity for thiol-containing biomolecules and its ability to detect low concentrations of these biomolecules. As an anti-cancer agent, it has shown promise in inhibiting the growth of cancer cells. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

For research on 2-[(2-chloro-6-nitrobenzyl)thio]pyridine include investigating its potential use as a diagnostic tool for detecting thiol-containing biomolecules in biological samples. Additionally, further research is needed to fully understand its mechanism of action as an anti-cancer agent and to develop more effective and less toxic treatments for cancer.

Synthesis Methods

The synthesis of 2-[(2-chloro-6-nitrobenzyl)thio]pyridine involves the reaction of 2-chloro-6-nitrobenzyl chloride with sodium sulfide in the presence of pyridine. The resulting compound is then purified through recrystallization.

Scientific Research Applications

2-[(2-chloro-6-nitrobenzyl)thio]pyridine has been studied for its potential use as a fluorescent probe for detecting thiol-containing biomolecules. It has also been investigated for its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

2-[(2-chloro-6-nitrophenyl)methylsulfanyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c13-10-4-3-5-11(15(16)17)9(10)8-18-12-6-1-2-7-14-12/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVDRUCTNMKWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC2=C(C=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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